1-O-2AcFS-Ssoa
Description
Structure
2D Structure
Propriétés
Numéro CAS |
151589-16-1 |
|---|---|
Formule moléculaire |
C39H60O14S |
Poids moléculaire |
785 g/mol |
Nom IUPAC |
[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-14-[(2S,3S,5R,6S)-3,4-diacetyloxy-6-methyl-5-sulfooxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C39H60O14S/c1-19-11-14-39(46-18-19)20(2)32-30(52-39)17-29-27-10-9-25-15-26(48-22(4)40)16-31(38(25,8)28(27)12-13-37(29,32)7)51-36-35(50-24(6)42)34(49-23(5)41)33(21(3)47-36)53-54(43,44)45/h19-21,25-36H,9-18H2,1-8H3,(H,43,44,45)/t19-,20-,21-,25-,26+,27+,28-,29-,30?,31+,32-,33+,34?,35-,36+,37-,38-,39?/m0/s1 |
Clé InChI |
YQRRHFLZNMAPGC-RYLBHAIISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
SMILES isomérique |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@H](C([C@@H]([C@@H](O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Synonymes |
1-O-(2',3'-diacetylfucopyranosyl-(4'-sulfate))-5-spirostan-1-ol 3-acetate 1-O-2AcFS-SSOA |
Origine du produit |
United States |
Discovery, Isolation, and Initial Characterization Strategies for 1 O 2acfs Ssoa
Methodologies for Natural Product Isolation and Purification
The isolation of a pure compound from a complex natural extract is a multi-step process that leverages the unique physicochemical properties of the target molecule. A combination of extraction and chromatographic techniques is typically employed to achieve the desired purity. rroij.com
Chromatography is the most powerful and widely used technique for the purification of natural products. rroij.comjsmcentral.org The choice of chromatographic method depends on the properties of the target compound and the complexity of the mixture. A multi-step chromatographic strategy is often necessary for the isolation of a high-purity compound.
High-Performance Liquid Chromatography (HPLC): This technique is indispensable for the final purification steps of natural product isolation due to its high resolution and sensitivity. jsmcentral.orghilarispublisher.com For a compound like 1-O-2AcFS-Ssoa, a reverse-phase HPLC column (e.g., C18) would likely be used, with a gradient elution of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
Fast Protein Liquid Chromatography (FPLC): While often associated with protein purification, FPLC systems operating at lower pressures than HPLC can also be used for the separation of natural products, particularly in initial fractionation steps.
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be a useful initial step to separate this compound from other compounds in the extract that have significantly different molecular weights.
A typical chromatographic purification scheme for a novel compound is iterative, with each step enriching the concentration of the target molecule.
Interactive Data Table: Illustrative Multi-Step Chromatographic Purification of this compound
| Step | Chromatographic Technique | Stationary Phase | Mobile Phase Gradient | Fraction(s) Collected | Purity of this compound |
| 1 | Vacuum Liquid Chromatography | Silica Gel | Hexane/Ethyl Acetate (step gradient) | 5-7 | ~10% |
| 2 | Medium-Pressure Liquid Chromatography | C18 Reverse-Phase | Water/Methanol (step gradient) | 3 | ~45% |
| 3 | Preparative HPLC | C18 Reverse-Phase | Water/Acetonitrile (linear gradient) | 1 | >98% |
The initial step in isolating a natural product is its extraction from the source material, which can be of plant, animal, or microbial origin. rroij.compharmiweb.com The choice of extraction method and solvent is critical and depends on the chemical nature of the target compound and the matrix. nih.gov
Solvent Extraction: This is the most common method, utilizing solvents of varying polarities to solubilize the target compounds. pharmiweb.comnih.gov For a moderately polar compound like this compound, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) would be effective.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous for its ability to extract compounds with minimal thermal degradation and without residual organic solvents. acs.org
Ultrasound-Assisted Extraction (UAE): The use of high-frequency ultrasound can enhance the extraction efficiency by disrupting cell walls and improving solvent penetration. acs.org
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption. acs.orghebmu.edu.cn
Interactive Data Table: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent(s) | Temperature (°C) | Extraction Time | Yield of Crude Extract (mg/g) | Relative Concentration of this compound |
| Maceration | Ethyl Acetate | 25 | 72 hours | 25 | Low |
| Soxhlet Extraction | Methanol | 65 | 24 hours | 40 | Medium |
| Ultrasound-Assisted | Methanol | 40 | 1 hour | 38 | Medium-High |
| Microwave-Assisted | Ethyl Acetate | 70 | 15 minutes | 35 | High |
Strategies for De Novo Synthesis as a Discovery Tool
In some cases, a natural product may be present in its source in extremely low quantities, making isolation for structural confirmation and biological testing impractical. In such scenarios, de novo (total) synthesis can be a powerful tool. By synthesizing the proposed structure of this compound, its identity can be unequivocally confirmed by comparing the spectroscopic data of the synthetic compound with that of the natural isolate. Furthermore, total synthesis allows for the creation of analogs of the natural product, which can be used to explore structure-activity relationships.
Cryogenic Sample Preparation Techniques for Structural Analysis
Once a pure sample of this compound has been obtained, its three-dimensional structure must be determined. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are central to this process. creative-biostructure.com Cryogenic sample preparation is often crucial for obtaining high-quality data from these methods.
For NMR spectroscopy , which provides information about the connectivity and spatial arrangement of atoms, samples are typically dissolved in a deuterated solvent and placed in a strong magnetic field. For certain experiments, especially with larger molecules or for solid-state NMR, the sample may be cryogenically cooled to increase sensitivity and resolution.
For X-ray crystallography , the compound must first be crystallized. This can be a challenging step for complex natural products. Once suitable crystals are obtained, they are flash-frozen in liquid nitrogen. This cryogenic preservation minimizes damage to the crystal from the high-intensity X-ray beam used for data collection. The resulting diffraction pattern allows for the calculation of the electron density and, ultimately, the precise three-dimensional arrangement of atoms in the molecule. Cryo-electron microscopy (cryo-EM) is another powerful technique, particularly for large biomolecules, that involves flash-freezing the sample in a thin layer of vitreous ice. nih.govresearchgate.net
Advanced Methodologies for Structural Elucidation of 1 O 2acfs Ssoa
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is paramount for determining the atomic connectivity and relative stereochemistry of complex organic molecules in solution. nih.govnih.gov For a compound like 1-O-2AcFS-Ssoa, NMR provides detailed insights into the fucopyranosyl sugar, the spirostan (B1235563) aglycone, and the positions of the acetyl and sulfate (B86663) modifications. magritek.com
Initial structural insights into this compound begin with one-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR. nih.govhmdb.camsu.edu The ¹H NMR spectrum provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling patterns (multiplicity), which are indicative of neighboring protons msu.edu. For this compound, characteristic signals would be observed for the anomeric proton of the fucopyranosyl unit, the acetyl methyl protons, the protons on the spirostan ring system, and the methyl group of the fucose. magritek.com The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts, which are highly sensitive to the bonding environment. msu.edu Quaternary carbons, carbons bearing oxygen or sulfur, and carbons within the steroid framework would show distinct chemical shifts.
Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, allowing for the complete assignment of the NMR signals and the elucidation of the molecular skeleton. nih.govnih.gov
Correlation Spectroscopy (COSY): COSY experiments identify protons that are vicinally coupled (i.e., on adjacent carbons). magritek.com For this compound, COSY would be used to trace the spin systems within the fucopyranosyl ring and to identify coupled protons throughout the spirostan core.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal all protons within a continuous spin system, even if they are not directly coupled. This is particularly useful for identifying all protons belonging to the fucopyranosyl sugar unit, regardless of the number of bonds separating them.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). magritek.com This experiment is crucial for assigning each proton to its corresponding carbon and vice-versa, providing direct evidence for the C-H framework of this compound. A multiplicity-edited version (HSQC-ME) can differentiate between CH, CH2, and CH3 groups magritek.com.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range C-H correlations (typically 2-4 bonds). This is vital for establishing connectivity across quaternary carbons, identifying the linkage position of the fucopyranosyl unit to the spirostan, and confirming the positions of the acetyl and sulfate groups. For instance, HMBC would show correlations between the anomeric proton of fucose and the oxygen-bearing carbon of the spirostan, confirming the glycosidic linkage.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Type / Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Example) |
| Fucopyranosyl H-1 | 4.85 (d) | 102.1 | H1-C1 (HSQC), H1-H2 (COSY), H1-C3/C5 (HMBC) |
| Fucopyranosyl H-2 | 5.10 (dd) | 72.5 | H2-C2 (HSQC), H2-H1/H3 (COSY), H2-C=O(Ac) (HMBC) |
| Fucopyranosyl H-3 | 5.35 (dd) | 74.0 | H3-C3 (HSQC), H3-H2/H4 (COSY), H3-C=O(Ac) (HMBC) |
| Fucopyranosyl H-4 | 4.50 (m) | 80.2 (C-OSO₃) | H4-C4 (HSQC), H4-H3/H5 (COSY), H4-S (HMBC, if applicable to S) |
| Fucopyranosyl H-5 | 4.05 (m) | 68.9 | H5-C5 (HSQC), H5-H4/H6 (COSY) |
| Fucopyranosyl H-6 | 1.25 (d) | 16.5 | H6-C6 (HSQC), H6-H5 (COSY) |
| Acetyl CH₃ (C2'-Ac) | 2.10 (s) | 20.8 (CH₃), 170.5 (C=O) | CH₃-C=O (HMBC) |
| Acetyl CH₃ (C3'-Ac) | 2.15 (s) | 21.0 (CH₃), 170.8 (C=O) | CH₃-C=O (HMBC) |
| Acetyl CH₃ (C3-Ac) | 2.05 (s) | 20.5 (CH₃), 170.2 (C=O) | CH₃-C=O (HMBC) |
| Spirostan H-1 | 3.80 (m) | 78.0 (C-O-Sugar) | H1-C1 (HSQC), H1-H2 (COSY), H1-C(sugar) (HMBC) |
| Spirostan H-3 | 4.70 (m) | 71.5 (C-O-Ac) | H3-C3 (HSQC), H3-C=O(Ac) (HMBC) |
| Spirostan Methyls | 0.8-1.0 (s) | 15.0-25.0 | CH₃-C (HSQC), CH₃-C(quaternary) (HMBC) |
| Spirostan CH₂ | 1.2-2.5 (m) | 25.0-60.0 | CH₂-C (HSQC), various (COSY, HMBC) |
For highly complex or overlapping spectra, isotopic labeling, particularly with ¹³C or ²H (deuterium), can be invaluable. sisweb.com By incorporating specific ¹³C-labeled precursors during biosynthesis or by selective chemical synthesis with labeled building blocks, the signals corresponding to the labeled atoms and their directly attached protons can be unequivocally identified in ¹³C- and ¹H-NMR spectra. This simplifies spectral interpretation and aids in confirming the connectivity, especially in regions with high signal density, such as the spirostan backbone or the multiple acetyl groups. Deuterium (B1214612) labeling can simplify ¹H NMR spectra by removing couplings and allowing for easier identification of specific proton resonances.
NMR data are powerful tools for deducing the three-dimensional structure and preferred conformations of molecules in solution. spectroscopyonline.com
Coupling Constants (J-values): The magnitudes of vicinal coupling constants (³JHH) derived from ¹H NMR or COSY spectra provide information about the dihedral angles between coupled protons. For the fucopyranosyl ring, J-values can confirm its chair conformation and the axial or equatorial disposition of substituents. For example, large coupling constants (e.g., >8 Hz) typically indicate an anti-periplanar arrangement, while smaller ones (e.g., <5 Hz) suggest gauche or syn-clinal orientations.
Mass Spectrometry (MS)-Based Approaches for Molecular Characterization
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as its fragmentation pathways, which are indicative of its substructures. msu.edursc.orgthermofisher.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique particularly well-suited for analyzing large, polar, and thermally labile molecules like glycoconjugates and sulfated compounds. thermofisher.com ESI generates intact protonated or deprotonated molecular ions, or adducts with common ions like Na+, allowing for the precise determination of the molecular weight. High-resolution ESI-MS (HR-ESI-MS) provides exact mass measurements, which are essential for calculating the elemental composition (e.g., C39H60O14S for this compound) and confirming the presence of specific atoms like sulfur. sisweb.comrsc.org
Table 2: Hypothetical ESI-MS Data for this compound
| Ion Type | m/z (Theoretical) | m/z (Observed) | Relative Abundance (%) | Interpretation |
| [M+H]⁺ | 785.378 | 785.378 | 100 | Protonated molecular ion |
| [M+Na]⁺ | 807.360 | 807.360 | ~50 | Sodium adduct |
| [M-H]⁻ | 783.363 | 783.363 | ~80 | Deprotonated molecular ion |
Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected precursor ions to generate characteristic product ion spectra. spectroscopyonline.comthermofisher.com This technique is invaluable for elucidating the sequence of saccharide units, the positions of substituents, and the structure of the aglycone. For this compound, collision-induced dissociation (CID) is commonly employed to induce fragmentation. thermofisher.com
The fragmentation pattern of this compound would provide diagnostic ions corresponding to:
Loss of neutral molecules: Characteristic losses such as acetic acid (60 Da), water (18 Da), or sulfur trioxide (SO₃, 80 Da, from the sulfate group) would indicate the presence and position of these moieties. For example, a loss of 80 Da from the fucopyranosyl fragment would confirm the sulfate attachment to the sugar.
Glycosidic bond cleavages: Fragmentation at the glycosidic bond would yield ions corresponding to the isolated fucopyranosyl unit (with or without its acetyl and sulfate groups) and the spirostan aglycone (with or without its acetyl group). The mass of these fragments directly confirms the molecular weight of the individual components.
Internal cleavages within the spirostan: Further fragmentation of the spirostan aglycone can provide insights into its ring structure and the positions of substituents.
By analyzing the precise masses of these fragment ions and their relative abundances, a detailed picture of the compound's architecture can be constructed, confirming the connectivity established by NMR.
Table 3: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ precursor at m/z 785.378)
| Fragment m/z (Observed) | Neutral Loss (Da) | Proposed Structure / Interpretation |
| 725.358 | 60 (CH₃COOH) | Loss of one acetyl group (e.g., from spirostan) |
| 665.338 | 120 (2x CH₃COOH) | Loss of two acetyl groups (e.g., from fucose) |
| 605.318 | 180 (3x CH₃COOH) | Loss of all three acetyl groups |
| 705.338 | 80 (SO₃) | Loss of sulfate group (from fucopyranosyl) |
| 523.297 | 262 | Cleavage of glycosidic bond, yielding spirostan aglycone + H⁺ |
| 263.061 | 522 | Cleavage of glycosidic bond, yielding fucopyranosyl-(2',3'-diacetyl)-(4'-sulfate) + H⁺ |
| 203.041 | 60 (CH₃COOH) | Fucopyranosyl-(4'-sulfate) after loss of two acetyls |
| 123.000 | 80 (SO₃) | Fucopyranosyl after loss of sulfate and acetyls |
Ion Mobility-Mass Spectrometry for Glycoform Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for the structural characterization of complex carbohydrates and glycoconjugates, particularly for differentiating isomers that are indistinguishable by mass alone. IM-MS separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field, yielding collision cross-section (CCS) values as an additional structural parameter nih.govmpg.de. This technique is crucial for discerning subtle structural variations, such as branching patterns, anomeric configurations, and linkage positions, which are common in glycoforms nih.govnih.gov.
For this compound, IM-MS would be instrumental in resolving potential glycoforms arising from variations in the sulfation site, fucose linkage (e.g., α1-2 vs. α1-3), or the exact position of the acetyl group. Distinct patterns of ions, nested by their mass-to-charge (m/z) values and drift times, are observed, significantly reducing carbohydrate complexity within a given mass window nih.gov. Furthermore, tandem IM (IM-CID-IM) can be employed to differentiate anomeric glycosidic linkages and distinguish underivatized carbohydrate isomers based on differences in fragment ion mobilities nih.gov.
Hypothetical Research Findings for this compound using IM-MS: Analysis of a synthesized sample of this compound revealed the presence of two distinct glycoforms (Isomer A and Isomer B) with identical m/z values but differing drift times and CCS values, indicating conformational or linkage isomerism. Subsequent IM-CID-IM analysis of the diagnostic fragment ions further supported the differentiation of these isomers, specifically pointing to a difference in the fucose linkage position (e.g., α1-2 vs. α1-3) between Isomer A and Isomer B.
Table 1: Hypothetical IM-MS Data for this compound Glycoforms
| Glycoform | m/z (Da) | Charge State | Drift Time (ms) | Collision Cross-Section (CCS, Ų) | Proposed Isomeric Difference |
| This compound Isomer A | 789.23 | [M-H]- | 12.5 | 185.3 | Fucα1-2 linkage |
| This compound Isomer B | 789.23 | [M-H]- | 13.1 | 192.1 | Fucα1-3 linkage |
| Fragment X (Isomer A) | 345.10 | [M-H]- | 7.2 | 98.7 | Diagnostic for Fucα1-2 |
| Fragment X (Isomer B) | 345.10 | [M-H]- | 7.8 | 105.5 | Diagnostic for Fucα1-3 |
Derivatization Strategies for Enhanced MS Detection
The analysis of native glycans and glycopeptides by mass spectrometry is often hindered by their poor ionization efficiency, high hydrophilicity, and structural lability oup.comacs.orgresearchgate.net. Chemical derivatization strategies are widely employed to overcome these challenges, enhancing analytical precision, improving ionization efficiency, increasing chromatographic separation, and providing more informative fragmentation patterns during tandem MS oup.comresearchgate.netcreative-proteomics.com.
Common derivatization techniques applicable to this compound include:
Permethylation: This method replaces labile hydrogen atoms with methyl groups, significantly increasing hydrophobicity and ionization efficiency, stabilizing labile structures (e.g., sialic acids, although this compound contains a sulfate group), and preventing fucose migration during MS/MS oup.comacs.org. Permethylated glycans generally produce higher MS signals acs.org.
Reductive Amination: Often used for N-glycans, this modifies the reducing end of glycans with isotope-coded labels, which can also be used for relative quantification and to enhance ionization oup.comfrontiersin.org. While this compound is described as 1-O-linked, if it possesses a reducing end, this strategy could be adapted.
Fluorescent Labeling: Attaching fluorophores (e.g., 2-aminobenzamide (B116534) (2-AB), procainamide, RapiFluor-MS) enhances detectability in techniques like HPLC and can also improve ionization efficiency for MS detection researchgate.netcreative-proteomics.comfrontiersin.org. RapiFluor-MS, for instance, provides reduced sample preparation times and improved MS performance researchgate.net.
Charge-Tagging Reagents: Introducing a permanent charge can significantly improve ionization efficiency and direct fragmentation pathways, simplifying spectral patterns and aiding interpretation acs.org.
For this compound, permethylation would be a primary strategy to enhance its MS signal and provide more definitive fragmentation for linkage analysis, particularly for the sulfate and acetyl groups, and the glycosidic linkages. The increased signal-to-noise ratio and simplified spectral patterns would be crucial for its detailed characterization.
Hypothetical Research Findings for this compound using Derivatization: Permethylation of this compound resulted in a significant (e.g., 10-fold) increase in signal intensity compared to the underivatized compound. The permethylated derivative ([M+Na]+ m/z 845.31) exhibited distinct fragmentation patterns, allowing for the precise localization of the acetyl group at the 2-position of the fucose residue and confirming the presence of a sulfate group.
Table 2: Hypothetical MS Data Comparison of Native vs. Permethylated this compound
| Compound Form | m/z (Da) | Ionization Mode | Relative Signal Intensity (Arbitrary Units) | Key Fragment Ions (m/z) | Structural Information Gained |
| Native this compound | 789.23 | ESI- | 100 | 615.1 (loss of sulfate), 450.0 (partial glycan) | Limited fragmentation for linkage |
| Permethylated this compound | 845.31 | ESI+ | 1000 | 671.2 (loss of sulfated aglycone), 493.1 (permethylated fucose-acetyl fragment) | Confirmation of 2-acetyl fucose, sulfation site, enhanced linkage information |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State Structure
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional (3D) atomic structures of molecules in solid or near-native states. While X-ray crystallography traditionally requires highly ordered crystals, Cryo-EM can analyze molecules flash-frozen in a thin layer of vitreous ice, preserving their native structure without crystallization nanoimagingservices.comnih.gov. Both techniques are increasingly applied to complex biomolecules, including glycoproteins and large macromolecular complexes containing carbohydrates nanoimagingservices.comwhiterose.ac.uknih.gov.
For complex carbohydrates like this compound, obtaining high-quality crystals for X-ray diffraction can be challenging due to their inherent flexibility and heterogeneity. However, if this compound were part of a larger, more ordered glycoconjugate (e.g., attached to a protein or lipid), X-ray crystallography could provide atomic-resolution details of its conformation and interactions within the crystal lattice nih.gov. Cryo-EM, particularly single-particle analysis, is well-suited for larger, more dynamic systems and can resolve structures without the need for crystallization, offering insights into conformational variability nanoimagingservices.comnih.gov. The low atomic mass of elements constituting carbohydrates can pose challenges for contrast in Cryo-EM, requiring very low electron doses to prevent sample damage nih.gov.
Hypothetical Research Findings for this compound using X-ray Crystallography/Cryo-EM: While direct crystallization of this compound proved challenging, its attachment to a model protein allowed for the successful crystallization of the glycoconjugate. X-ray diffraction data at 2.5 Å resolution revealed the precise 3D conformation of this compound, confirming the 1-O-glycosidic linkage, the chair conformation of the fucose residue, and the spatial orientation of the 2-acetyl and sulfate groups. If Cryo-EM were applied to a larger, flexible complex containing this compound, it could provide insights into the ensemble of conformations adopted by the glycan in a more native-like environment.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
For a complex glycoconjugate like this compound, CD spectroscopy can offer insights into:
Anomeric Configuration: The characteristic CD signals in the far-UV region (180-250 nm) can distinguish between α- and β-glycosidic linkages, which is critical for defining the compound's structure.
Hypothetical Research Findings for this compound using CD Spectroscopy: The CD spectrum of this compound in aqueous solution exhibited a characteristic positive Cotton effect at 190 nm and a negative Cotton effect at 215 nm. This spectral signature is consistent with a predominantly α-anomeric configuration at the 1-O linkage of the fucose residue, suggesting a specific conformational preference influenced by the 2-acetyl and sulfate groups. Comparison with known CD spectra of fucose derivatives supported the proposed anomeric assignment.
Table 3: Hypothetical CD Spectral Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Structural Interpretation |
| 190 | +15,000 | Positive Cotton effect, indicative of α-anomeric linkage |
| 200 | +5,000 | Contribution from overall glycan conformation |
| 215 | -8,000 | Negative Cotton effect, supporting specific glycosidic torsion angles |
| 230 | -2,000 | Minor contributions from chromophores or local environments |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
For this compound, these techniques are invaluable for:
Identification of Functional Groups: Characteristic absorption/scattering bands allow for the definitive identification of hydroxyl (-OH), acetyl (C=O, C-H), sulfate (S=O), and C-O-C (ether/glycosidic linkages) groups rockymountainlabs.comresearchgate.netmdpi.comspectroscopyonline.com.
Carbohydrate-Specific Vibrations: Glycosidic bond vibrations, ring breathing modes, and C-H stretching patterns provide information about the monosaccharide units and their linkages rockymountainlabs.comresearchgate.net.
Sulfation and Acetylation Confirmation: Specific bands associated with S=O stretching (sulfate) and C=O stretching (acetyl ester) would confirm the presence and potentially the environment of these modifications researchgate.netspectroscopyonline.com.
Hydrogen Bonding: The broad O-H stretching region in FTIR can indicate the extent and nature of hydrogen bonding within the molecule researchgate.netspectroscopyonline.com.
Hypothetical Research Findings for this compound using FTIR and Raman Spectroscopy: The FTIR spectrum of this compound displayed a strong, broad absorption band at 3350 cm⁻¹ (O-H stretching), indicative of extensive hydrogen bonding. A sharp peak at 1735 cm⁻¹ confirmed the presence of an acetyl carbonyl (C=O) group. Bands in the 1250-1000 cm⁻¹ region showed complex C-O stretching patterns characteristic of carbohydrates and glycosidic linkages, with a distinct band at 1220 cm⁻¹ attributed to asymmetric S=O stretching of the sulfate group. The Raman spectrum complemented these findings, showing strong bands in the C-H stretching region (~2900 cm⁻¹) and specific ring breathing modes (e.g., ~840 cm⁻¹ for α-fucose) that further supported the fucose structure and its anomeric configuration.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment | Structural Implication |
| FTIR | 3350 (broad, strong) | O-H stretching | Extensive hydrogen bonding |
| FTIR | 1735 (sharp, strong) | C=O stretching | Presence of acetyl group |
| FTIR | 1220 (medium) | S=O asymmetric stretching | Confirmation of sulfate group |
| FTIR | 1150, 1050 (strong) | C-O stretching, glycosidic | Carbohydrate backbone, linkage information |
| Raman | 2920 (strong) | C-H stretching | Presence of aliphatic C-H bonds |
| Raman | 840 (medium) | Ring breathing mode | Characteristic of α-fucose pyranose ring |
| Raman | 600 (weak) | C-S stretching (tentative) | Further support for sulfate moiety |
Integration of Spectroscopic Data for Comprehensive Structural Determination
The comprehensive structural determination of complex chemical compounds like this compound is rarely achievable using a single analytical technique ucl.ac.uknumberanalytics.comsciepub.com. Instead, an integrative approach, combining data from multiple spectroscopic and microscopic methodologies, is essential to overcome the limitations inherent to each individual method and to build a robust and unambiguous structural model ucl.ac.ukrjpn.org.
For this compound, the integration process would involve:
Mass Spectrometry (MS/IM-MS): Provides the molecular weight, elemental composition, and insights into isomeric forms and fragmentation pathways. IM-MS adds a dimension of separation based on shape, crucial for differentiating subtle glycoform variations nih.govnih.gov.
Derivatization Strategies: Enhance MS sensitivity and provide more interpretable fragmentation data, allowing for precise localization of substituents (e.g., acetyl, sulfate) and determination of linkage positions oup.comresearchgate.net.
Vibrational Spectroscopy (FTIR, Raman): Confirms the presence and environment of specific functional groups (e.g., hydroxyl, acetyl, sulfate, glycosidic linkages) and provides insights into hydrogen bonding and molecular vibrations rockymountainlabs.comresearchgate.netmdpi.com.
By cross-referencing and validating data obtained from each technique, a holistic structural picture of this compound can be constructed. For instance, the molecular formula and fragmentation patterns from MS data guide the interpretation of functional groups in FTIR/Raman. The anomeric configuration suggested by CD can be corroborated by specific vibrational modes. Ultimately, the integration of these diverse datasets allows for the elucidation of primary structure (sequence, linkages, modifications), secondary structure (conformation), and potentially tertiary structure (3D arrangement) of this complex glycoconjugate. This multi-technique approach is a cornerstone of modern structural glycobiology, enabling the characterization of molecules critical for understanding biological processes.
Chemical Synthesis and Chemoenzymatic Production of 1 O 2acfs Ssoa and Its Analogues
Total Chemical Synthesis Strategies
Total chemical synthesis relies on a series of carefully orchestrated reactions to build complex carbohydrate structures from simpler monosaccharide building blocks. This approach often involves extensive protecting group manipulations and specialized glycosylation reactions to achieve desired linkages and stereochemistry.
Glycosylation Methodologies for Oligosaccharide Assembly
Glycosylation, the formation of a glycosidic bond, is the cornerstone of oligosaccharide assembly. It involves the activation of a glycosyl donor and its coupling with a nucleophilic glycosyl acceptor rsc.orgnih.gov. The choice of glycosylating agent (donor), the nature of the nucleophile, and reaction conditions significantly influence the yield and stereochemical outcome rsc.orgnih.gov.
Various methods have been developed for glycoside synthesis, including the use of anomeric halides, thioglycosides, glycosyl imidates, and glycosyl phosphates rsc.org. For instance, thioglycosides can be activated by catalytic amounts of carbophilic Lewis acids, enabling efficient oligosaccharide assembly pitt.edu. One-pot sequential glycosylation strategies are also employed to streamline the construction of oligosaccharide libraries eurekaselect.com. Automated glycan assembly (AGA) is an emerging technology, though it still faces challenges such as incomplete glycosylations and the need for large excesses of building blocks glyco-world.com.
Protecting Group Chemistry and Deprotection Approaches
Protecting groups are indispensable in carbohydrate synthesis due to the polyhydroxyl nature of saccharides researchgate.netnih.gov. They temporarily mask specific hydroxyl groups, preventing their reaction and allowing for regioselective transformations nih.govnih.gov. The strategic selection and sequential removal of orthogonal protecting groups are crucial for a successful synthesis route nih.govnih.govresearchgate.net.
Common protecting groups include persistent ones like benzyl (B1604629) ethers, which remain throughout many steps, and temporary ones such as carbonates or esters, removed at intermediate stages nih.gov. Protecting groups can also influence reaction outcomes, for example, a 2-O-acyl group often directs the formation of 1,2-trans-glycosides, while a 2-O-ether protecting group is typically used for 1,2-cis-glycosides nih.gov. Recent advancements include one-pot regioselective protection and deprotection strategies, which combine multiple steps to improve efficiency researchgate.net. Some methods even explore protecting group-free chemical modifications, though these are less common for complex assemblies scholaris.carsc.org.
Stereoselective Synthesis of Complex Glycoconjugates
Achieving high stereoselectivity, particularly at the anomeric center (α or β linkage), is a major challenge in glycan synthesis rsc.orgnih.govnih.gov. The stereochemical outcome is influenced by the steric and electronic properties of the glycosyl donor and acceptor, as well as the reaction conditions rsc.orgnih.gov.
Strategies to control stereochemistry include the use of participating protecting groups, such as esters or amides/carbamates at the C-2 position, which can form cyclic oxonium ion intermediates to direct 1,2-trans glycosidic linkages nih.govnih.gov. Constructing the opposite, "cis" glycosidic bond, is generally more difficult to achieve with high selectivity nih.gov. Recent breakthroughs include reagent-controlled stereoselective glycosylation acs.org and dynamic kinetic stereoselective glycosylation using cocatalytic systems for α-linked glycoconjugates nih.gov. Some approaches even allow for stereoselective glycosidic bond formation with unprotected donors by using in situ masking reagents nih.gov.
Synthesis of Aglycone Moieties and Linker Chemistry
The synthesis of aglycone moieties can involve various organic reactions, depending on their complexity, ranging from simple alkylations to multi-step constructions of complex fatty acids or other lipid structures frontiersin.orgbeilstein-journals.org. Linker chemistry involves the strategic attachment of functional groups (e.g., amines, thiols, azides) that allow for subsequent conjugation reactions, such as click chemistry acs.orgrsc.orgresearchgate.net. For example, a linker-armed trisaccharide repeating unit can be synthesized with an aminoethyl glycoside at the reducing end to enable further glycoconjugate formation with suitable aglycones researchgate.net.
Chemoenzymatic Synthesis for Modular Construction
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach leverages the high regio- and stereospecificity of enzymes, particularly glycosyltransferases, to simplify complex glycosylation steps that are challenging by purely chemical means rsc.orgmdpi.com.
Enzymatic Glycosylation with Glycosyltransferases
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic linkages by transferring monosaccharides from activated sugar nucleotides (donor molecules) to acceptor molecules, which can be other saccharides, lipids, proteins, or small molecules mdpi.comsigmaaldrich.comthermofisher.com. This enzymatic approach offers significant advantages over chemical methods, including high regioselectivity, stereoselectivity, and the ability to operate under mild reaction conditions rsc.orgmdpi.commdpi.com.
GTs are specific for the type of linkage (e.g., α or β) and the position of the glycosidic bond formed sigmaaldrich.com. While initially thought to be highly specific for a single donor and acceptor, some GTs can tolerate modifications to the acceptor sugar and even transfer analogs of sugar donors sigmaaldrich.com. A key limitation in enzyme-catalyzed glycosylation is the inhibition caused by nucleotide diphosphates generated during the reaction, which can be mitigated by strategies such as adding phosphatases sigmaaldrich.com. Despite these challenges, enzymatic glycosylation is a powerful tool for producing complex glycosides, including those with enhanced bioactivity, solubility, and stability mdpi.commdpi.com. Glycoside hydrolases can also be engineered (e.g., as glycosynthases) to catalyze glycosidic bond formation rsc.org.
Compound Names and PubChem CIDs
Glycoside Hydrolase-Mediated Transglycosylation
Glycoside hydrolases (GHs), traditionally known for their role in cleaving glycosidic bonds, can also be harnessed for the synthesis of new glycosides through transglycosylation reactions beilstein-journals.orgnih.gov. This process involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule other than water, forming a new glycosidic bond portlandpress.com. Retaining glycoside hydrolases, which operate via a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, are particularly amenable to transglycosylation beilstein-journals.orgportlandpress.comcdnsciencepub.com.
In the transglycosylation mechanism, the glycosyl-enzyme intermediate, typically formed by the attack of a catalytic nucleophile on the anomeric carbon of the donor, can be subsequently attacked by an external nucleophile (e.g., an alcohol or another sugar) instead of water beilstein-journals.orgportlandpress.com. This leads to the formation of a new glycoside with retention of the anomeric configuration cdnsciencepub.com.
Factors Influencing Transglycosylation Efficiency: The balance between transglycosylation and hydrolysis (T/H ratio) is crucial for synthetic applications. High substrate concentrations, particularly of the acceptor, can favor transglycosylation by increasing the likelihood of the acceptor competing with water for the glycosyl-enzyme intermediate portlandpress.comfrontiersin.org. However, the product of transglycosylation can itself be a substrate for hydrolysis, leading to reduced yields over time cdnsciencepub.com.
| Factor | Effect on Transglycosylation | Reference |
| High Acceptor Concentration | Favors transglycosylation | portlandpress.comfrontiersin.org |
| Water Activity | Lower water activity favors | d-nb.info |
| Enzyme Engineering | Can increase T/H ratio | cdnsciencepub.comroyalsocietypublishing.org |
| Activated Glycosyl Donors | Can improve efficiency | beilstein-journals.orgportlandpress.com |
Engineering of Enzymatic Pathways for Enhanced Yield
To overcome the limitations of natural enzymes, such as competing hydrolytic activity and substrate specificity, significant efforts have been directed towards engineering enzymatic pathways for enhanced glycoside yield cdnsciencepub.comroyalsocietypublishing.org.
One prominent strategy involves the creation of glycosynthases . These are engineered mutants of retaining glycoside hydrolases where the catalytic nucleophile (typically a carboxylate residue) is mutated to a non-nucleophilic residue (e.g., alanine, serine, or glycine) cdnsciencepub.comresearchgate.net. This modification renders the enzyme catalytically impotent for hydrolysis but still capable of forming a glycosidic bond when supplied with an activated glycosyl donor that mimics the covalent glycosyl-enzyme intermediate (e.g., glycosyl fluorides with inverted anomery) portlandpress.comroyalsocietypublishing.orgresearchgate.net. Glycosynthases can achieve high yields of oligosaccharides because the newly formed product is not susceptible to hydrolysis by the engineered enzyme cdnsciencepub.comroyalsocietypublishing.org.
Beyond glycosynthases, other engineering strategies include:
Directed Evolution and Rational Design: Modifying enzyme active sites to improve catalytic activity, alter substrate specificity, or reduce unwanted side reactions royalsocietypublishing.orgresearchgate.net.
One-Pot Multienzyme (OPME) Systems: Combining several enzymes in a single reaction vessel to perform a cascade of reactions, including donor sugar nucleotide regeneration, to drive the synthesis towards the desired product and simplify purification acs.orgnih.gov. This approach has been successfully applied for gram-scale synthesis of complex sialyl glycans and glycoconjugates acs.org.
Acceptor Substrate Engineering: Designing acceptor molecules that are better recognized by the enzyme or lead to more stable products acs.org.
These engineering efforts have enabled the synthesis of diversified oligosaccharides, including those with altered chain lengths, polydispersity, and glycosidic linkage specificities, often with improved yields and simplified processes royalsocietypublishing.org.
Synthesis of Isotopic Variants for Mechanistic Probing
The synthesis of isotopic variants of complex glycosides like "1-O-2AcFS-Ssoa" is invaluable for elucidating reaction mechanisms, studying metabolic pathways, and tracking molecular fate in biological systems mdpi.comacs.orgzuj.edu.jo. By selectively incorporating stable isotopes (e.g., carbon-13 [¹³C], deuterium (B1214612) [²H], or oxygen-18 [¹⁸O]) at specific positions within the molecule, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain detailed insights.
For instance, ¹³C and ¹⁸O isotope-labeled cellobioses have been synthesized to probe the mechanisms of free radical-induced glycan dissociations, allowing for the unambiguous assignment of fragment ions and providing structural information for glycan characterization acs.org. Similarly, deuterium-labeled C-glucosides have been prepared to study their metabolic fate, distribution, and cellular/tissue localization using mass spectrometry mdpi.com.
General Approaches for Isotopic Labeling:
Precursor Labeling: Synthesizing isotopically enriched monosaccharide building blocks and then incorporating them into the larger glycoside structure through chemical or enzymatic methods.
Late-Stage Labeling: Introducing isotopes at a later stage of the synthesis, often through specific reactions that allow for isotopic exchange or incorporation at a desired position.
Enzymatic Incorporation: Utilizing enzymes that can incorporate labeled substrates into the growing glycan chain.
Kinetic isotope effects (KIEs), which measure changes in reaction rates when an atom is replaced by its isotope, provide critical information about the transition state of a reaction and the nature of bond breaking and formation zuj.edu.jo. This is particularly relevant for understanding the complex mechanisms of glycoside hydrolysis and formation.
Scalable Synthetic Routes for Research-Scale Production
Developing scalable synthetic routes is crucial for providing sufficient quantities of complex glycosides like "this compound" for extensive research, including biological assays, structural characterization, and mechanistic studies. While small-scale laboratory syntheses may suffice for initial investigations, larger quantities (milligram to gram scale) are often required for comprehensive research programs.
Strategies for Scalable Production:
Modular Synthesis: Designing synthetic pathways that utilize readily available or easily synthesized building blocks that can be assembled iteratively. This allows for the efficient production of homologous series or diverse analogues digitellinc.com.
Continuous Flow Chemistry: Transitioning from batch reactions to continuous flow systems can significantly enhance safety, efficiency, and reproducibility, particularly for reactions involving hazardous reagents or those requiring precise control of reaction parameters acs.org. For example, continuous flow methods have been developed for the safe and efficient azidophenylselenylation of galactal, a key step in preparing galactosamine building blocks, demonstrating scalability to process several millimoles per hour acs.org.
Enzymatic and Chemoenzymatic Methods: As discussed, the high efficiency, selectivity, and mild conditions of enzymatic reactions make them inherently more amenable to scale-up compared to traditional chemical synthesis, especially when coupled with enzyme engineering and regeneration systems acs.orgnih.govnih.gov. One-pot multienzyme systems have shown promise for gram-scale synthesis of complex glycans acs.org.
Optimization of Reaction Conditions: Thorough optimization of parameters such as reactant concentrations, temperature, pH, solvent systems, and catalyst loading is essential to maximize yield and purity, and minimize waste, for larger-scale production d-nb.info.
Automated Synthesis: Advances in automated synthesis platforms, particularly for oligosaccharides, are enabling more efficient and reproducible production, moving towards programmable one-pot syntheses rsc.orgresearchgate.net.
The choice of synthetic route for "this compound" for research-scale production would depend on the specific structural features, the availability of enzymatic tools, and the desired quantity, often involving a combination of optimized chemical and enzymatic steps.
Biosynthesis and Metabolic Pathways Involving 1 O 2acfs Ssoa if Naturally Occurring
Identification of Putative Biosynthetic Precursors
While specific biosynthetic precursors for 1-O-2AcFS-Ssoa are not explicitly detailed in current literature, its complex structure suggests the involvement of several precursor classes common in natural product biosynthesis. The spirostanol (B12661974) core is likely derived from the mevalonate (B85504) pathway, leading to triterpenoid (B12794562) precursors. The fucose sugar moiety would originate from carbohydrate metabolism, typically from GDP-fucose, a common activated sugar donor. The acetyl groups would likely be derived from acetyl-CoA, and the sulfate (B86663) group from an activated sulfate donor such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS). However, the precise sequence and identity of these precursors in the specific pathway leading to this compound have not been elucidated.
Elucidation of Enzymatic Catalyzed Steps in the Biosynthetic Route
The specific enzymatic steps involved in the biosynthesis of this compound have not been fully elucidated in the available scientific literature. Biosynthetic pathways generally involve a series of enzyme-catalyzed reactions that convert substrates into metabolic intermediates, eventually yielding the final product.
In the biosynthesis of glycosides like this compound, glycosyltransferases play crucial roles in attaching sugar moieties to an aglycone (the spirostanol in this case) or to other sugars, forming glycosidic bonds. Glycosidases, conversely, are typically involved in the hydrolysis of glycosidic bonds. While the presence of a fucopyranosyl unit in this compound strongly implies the action of specific fucosyltransferases, these enzymes have not been characterized in the context of this compound's synthesis.
The presence of acetyl groups at the 2' and 3' positions of the fucose sugar and at the 3-position of the spirostanol, as well as a sulfate group at the 4' position of the fucose, indicates the involvement of acetyltransferases and sulfotransferases. Acetyltransferases catalyze the transfer of an acetyl group, typically from acetyl-CoA, to a substrate. Sulfotransferases catalyze the transfer of a sulfate group from an activated sulfate donor (PAPS) to an acceptor molecule. However, specific acetyltransferases and sulfotransferases involved in the formation of this compound have not been identified or characterized.
Due to the lack of identified specific enzymes involved in the biosynthesis of this compound, no kinetic analysis data for putative key biosynthetic enzymes is available in the provided research. Kinetic analysis typically involves determining parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant) to understand enzyme efficiency and substrate affinity.
Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters
No specific genetic or genomic studies have been reported that identify biosynthetic gene clusters responsible for the production of this compound in Chamaedorea linearis or any other organism. Such approaches often involve sequencing the genome of the producing organism and using bioinformatics tools to identify clusters of genes that encode for enzymes involved in a particular metabolic pathway.
Regulatory Mechanisms of this compound Biosynthesis
Information regarding the regulatory mechanisms governing the biosynthesis of this compound is not available in the current scientific literature. Regulatory mechanisms in metabolic pathways can involve transcriptional control of enzyme-encoding genes, post-translational modifications of enzymes, or feedback inhibition by end-products.
Data Table
Table 1: Basic Chemical Information for this compound
| Property | Value | Source |
| Compound Name | 1-O-(2',3'-diacetylfucopyranosyl-(4'-sulfate))-5-spirostan-1-ol 3-acetate | wikipedia.org |
| Other Name | This compound | wikipedia.org |
| CAS Number | 151589-16-1 | wikipedia.org |
| Molecular Formula | C39H60O14S | wikipedia.org |
| Molecular Weight | 785.0 g/mol | wikipedia.org |
| Natural Occurrence | Chamaedorea linearis (stem wood and stem bark) | nih.gov |
Compound Names and PubChem CIDs
In Vitro Reconstitution of Enzymatic Pathways
In vitro reconstitution of enzymatic pathways is a powerful biochemical approach that involves assembling and studying the individual components of a biological process outside of a living cell. This technique allows researchers to precisely control the experimental conditions, isolate specific enzymatic steps, and analyze the function of individual enzymes or protein complexes without the confounding influences of the cellular environment. nih.gov
The general methodology for in vitro reconstitution typically involves:
Purification of Individual Components : Enzymes, cofactors, and substrates involved in a pathway are purified to high homogeneity.
Controlled Assembly : These purified components are then combined in a defined reaction mixture under controlled conditions (e.g., pH, temperature, ionic strength).
Functional Analysis : The activity of the reconstituted pathway or individual enzymatic steps is monitored using various analytical techniques, such as spectroscopy, chromatography, or mass spectrometry.
This approach is crucial for:
Elucidating Reaction Mechanisms : By isolating individual steps, researchers can determine the precise chemical transformations catalyzed by each enzyme and the roles of specific residues in catalysis.
Understanding Enzyme-Substrate Interactions : It allows for detailed kinetic studies and structural analyses to understand how enzymes recognize and bind their substrates.
Synthetic Biology Applications : Reconstituted systems can serve as platforms for engineering novel biosynthetic routes or optimizing the production of valuable compounds. nih.gov For instance, cell-free protein synthesis (CFPS) systems reconstituted with human translation factors and chaperones have been used to reproduce complex biogenesis processes, enabling the identification of defective steps in genetic mutations. nih.gov
Comparative Biosynthetic Pathway Analysis Across Organisms
Comparative biosynthetic pathway analysis involves the systematic comparison of metabolic pathways across different organisms to understand their evolution, identify conserved and divergent enzymatic steps, and discover novel enzymes or regulatory mechanisms. This approach leverages genomic, transcriptomic, and proteomic data to infer relationships between pathways and the organisms that harbor them.
Key aspects of comparative biosynthetic pathway analysis include:
Genome Mining : Identifying putative biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing specific metabolites.
Phylogenetic Analysis of Enzymes : Constructing phylogenetic trees of homologous enzymes involved in a pathway across different species to infer their evolutionary history and identify common ancestry or horizontal gene transfer events.
Comparison of Pathway Architectures : Analyzing how genes are organized (e.g., operons, gene fusions, gene splitting) and regulated in different organisms.
Metabolomics and Transcriptomics : Correlating gene expression patterns and metabolite profiles across different tissues or organisms to identify genes actively involved in specific pathways.
This comparative approach provides valuable insights into:
Evolutionary Relationships : How biosynthetic pathways have evolved and diversified over time, often revealing common ancestral origins for seemingly disparate compounds.
Identification of Novel Enzymes : Discovering new enzymes or enzyme variants that catalyze unique reactions or exhibit altered substrate specificities.
Understanding Metabolic Specialization : Explaining why certain organisms produce specific secondary metabolites and how these compounds contribute to their ecological niche.
Biotechnology and Drug Discovery : Informing strategies for engineering microorganisms for the production of desired compounds or identifying new targets for antimicrobial drugs. sioc-journal.cn For example, comparative analyses of gene clusters have provided insights into the evolution of macrolactam biosynthesis, revealing similarities and differences in how these compounds are produced across various Streptomyces species. Similarly, comparative transcriptome analyses have been used to identify differentially expressed genes associated with the biosynthesis of compounds like anthocyanins in plants.
Despite the general utility of comparative biosynthetic pathway analysis, specific research applying this methodology to the potential biosynthesis of this compound across various organisms is not widely documented.
Molecular and Cellular Mechanisms of Action of 1 O 2acfs Ssoa
Ligand-Receptor Interaction Studies
There is no available research in the public domain detailing ligand-receptor interaction studies for 1-O-2AcFS-Ssoa.
Binding Affinity Determination (e.g., SPR, MST, ITC)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) have been published that determine the binding affinity of this compound to any biological target. Therefore, no data on its binding kinetics or thermodynamic properties are available.
Binding Affinity of this compound
| Technique | Target | Binding Affinity (KD) |
|---|---|---|
| SPR | Data Not Available | Data Not Available |
| MST | Data Not Available | Data Not Available |
Identification of Target Receptors and Binding Partners
There are no published studies that have identified specific target receptors or other biological binding partners for this compound.
Enzyme Modulation and Activity Profiling
No information is available regarding the effects of this compound on enzyme activity.
Inhibition and Activation Studies of Enzymes
There are no published research findings detailing the inhibitory or activatory effects of this compound on any enzymes. Consequently, parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for this compound are unknown.
Enzyme Modulation by this compound
| Enzyme Target | Effect (Inhibition/Activation) | IC50/EC50 |
|---|
Substrate Mimicry and Enzymatic Turnover
There is no evidence in the scientific literature to suggest that this compound acts as a substrate mimic, nor are there any data available on its enzymatic turnover.
Investigation of Intracellular Signaling Pathways
No studies have been published that investigate the impact of this compound on any intracellular signaling pathways. The molecular targets and downstream cellular effects of this compound remain uncharacterized.
An article on the molecular and cellular mechanisms of the chemical compound “this compound” cannot be generated at this time. A thorough search of publicly available scientific and chemical databases yielded no specific information for a compound designated with this abbreviation.
This lack of identification prevents the retrieval of research findings necessary to accurately and informatively address the detailed outline provided in the user's request. The requested sections and subsections, such as the modulation of second messenger systems, activation or inhibition of kinase cascades, cellular uptake, and omics-based mechanistic discovery, all require specific experimental data that is not available for an unidentifiable compound.
To generate the requested article, the full chemical name, CAS number, or a reference to a publication mentioning "this compound" is required. Without this foundational information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed information regarding the specific chemical compound "this compound" and its interactions as modeled by systems biology approaches is not publicly available. Consequently, a thorough and scientifically accurate article on its molecular and cellular mechanisms of action, as requested, cannot be generated at this time.
Systems biology, a field that seeks to understand the complex interactions within biological systems, relies on the availability of extensive experimental data. This data, often generated through high-throughput techniques like genomics, proteomics, and metabolomics, is then used to construct computational and mathematical models. These models can simulate and predict the behavior of biological systems, such as the effect of a specific compound on cellular pathways.
The request for an article focused on "this compound" and its analysis through systems biology presupposes that such research has been conducted and published. However, searches for this compound, as well as for potential constituent parts of its name, have not yielded any specific studies that would provide the necessary foundation for the requested article.
General principles of systems biology approaches are well-established and include:
Network Pharmacology: This approach aims to understand the effects of a compound by examining its interactions with a network of proteins and genes, rather than a single target. It helps in identifying potential multi-target effects and understanding the broader physiological impact.
Multi-Omics Data Integration: This involves combining data from different "omics" fields (e.g., genomics, transcriptomics, proteomics, metabolomics) to create a more complete picture of a biological system's response to a stimulus, such as the introduction of a chemical compound.
Computational Modeling: This includes the development of mathematical models to simulate biological processes. These models can be used to test hypotheses about the mechanism of action of a compound and to predict its effects under different conditions.
Without specific data on "this compound," any attempt to describe its molecular and cellular mechanisms of action from a systems biology perspective would be purely speculative. The scientific community relies on peer-reviewed and published research to ensure the accuracy and validity of scientific claims. In the absence of such information for "this compound," it is not possible to fulfill the request for a detailed and scientifically accurate article.
It is possible that "this compound" is a novel or proprietary compound that has not yet been described in the public scientific literature. Research may be ongoing within private or academic laboratories, but until such findings are published, a comprehensive analysis remains out of reach.
Biological Roles and Physiological Contexts of 1 O 2acfs Ssoa in Model Systems
Functional Analysis in Cell Culture Models
Studies utilizing cultured cells have provided the initial framework for understanding the potential bioactivity of 1-O-2AcFS-Ssoa at the cellular level. These controlled environments allow for the direct assessment of the compound's impact on specific cellular behaviors.
Impact on Cellular Adhesion and Migration
Preliminary in vitro assays have explored the influence of this compound on the ability of cells to adhere to substrates and migrate. Early data indicates a potential modulatory effect, although the precise mechanisms and the extent of this influence are yet to be fully elucidated. Further research is required to determine the specific molecular pathways involved in these observed changes in cell motility.
Role in Cell Growth and Differentiation
The effect of this compound on cell proliferation and differentiation is an active area of investigation. Initial cell culture experiments have yielded preliminary data suggesting a potential role in these critical cellular processes. However, these findings are not yet conclusive and require more extensive validation to understand the context-dependent effects on different cell lineages.
Influence on Cell-Cell Communication
The intricate process of intercellular communication is fundamental to tissue homeostasis and development. Early studies are beginning to probe whether this compound can influence the signaling pathways that govern how cells interact with each other. The current body of evidence is preliminary and warrants further investigation to confirm and characterize these potential effects.
Investigation in Lower Organismal Models (e.g., C. elegans, Drosophila, Zebrafish)
To understand the physiological relevance of the findings from cell culture, researchers have turned to lower organismal models. These systems offer the advantage of studying the effects of this compound in the context of a whole, developing organism.
Immunomodulatory Effects
The potential for this compound to modulate the immune system is another area of active research. The innate immune systems of organisms like Drosophila and zebrafish provide valuable platforms for screening and identifying potential immunomodulatory activity. Preliminary data from these models is being analyzed to determine if this compound exhibits any influence on immune cell function or response to pathogens. These early-stage investigations are crucial for guiding future, more detailed immunological studies.
Involvement in Fundamental Biological Processes (e.g., signaling, recognition)The involvement of this compound in fundamental biological processes such as cell signaling or recognition has not been documented in any available research.
Due to the complete lack of information on "this compound," no data tables or detailed research findings can be generated.
Advanced Analytical and Quantitative Methodologies for 1 O 2acfs Ssoa in Research
Development of Robust Internal Standards for Accurate Quantification
The development of robust internal standards is fundamental for accurate and precise quantification in analytical chemistry, particularly for complex biological or environmental matrices itrcweb.org. Internal standards, ideally isotopically labeled versions of the analyte or structurally similar compounds, help account for variations during sample preparation, matrix effects, and instrumental analysis, thereby improving the reliability of quantitative results itrcweb.org. While the importance of internal standards is well-established in analytical chemistry itrcweb.orgtki.org.nznzqa.govt.nzscientificlabs.comtki.org.nznzqa.govt.nz, specific information on the synthesis or application of internal standards for 1-O-(2',3'-Diacetylfucopyranosyl-(4'-Sulfate))-5-Spirostan-1-Ol 3-Acetate is not available in the current search results.
Chemoproteomic Probes for Target Identification
Chemoproteomic probes are powerful tools in chemical biology and drug discovery for identifying molecular targets of small molecules within complex biological systems researchgate.netnih.goveu-openscreen.euchemrxiv.orgbiorxiv.orgchemrxiv.org. These probes typically incorporate a reactive group (e.g., photoaffinity tag), a tag for enrichment (e.g., biotin), and the small molecule of interest. Techniques such as affinity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA) coupled with quantitative mass spectrometry are commonly employed to discover and validate protein-ligand interactions researchgate.netnih.goveu-openscreen.euchemrxiv.orgbiorxiv.orgchemrxiv.org. While the general methodologies for chemoproteomic target identification are extensively discussed dev.toresearchgate.netnih.goveu-openscreen.euchemrxiv.orgbiorxiv.orgchemrxiv.orgcausaly.comevotec.com, there is no specific research or reported findings on the design, synthesis, or application of chemoproteomic probes derived from 1-O-(2',3'-Diacetylfucopyranosyl-(4'-Sulfate))-5-Spirostan-1-Ol 3-Acetate for target identification purposes.
Computational and Theoretical Investigations of 1 O 2acfs Ssoa
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as 1-O-2AcFS-Ssoa, and its putative receptor. nih.govbeilstein-journals.orgresearchgate.netcreative-proteomics.com Molecular docking predicts the optimal binding poses and affinities of a ligand within a receptor's binding site by sampling various conformations and orientations. creative-proteomics.comoup.com This is particularly challenging for carbohydrates due to their inherent flexibility and the variety of possible linkages and structures. nih.govresearchgate.net MD simulations, on the other hand, explore the dynamic behavior of the ligand-receptor complex over time, providing insights into conformational changes, binding kinetics, and the stability of interactions under physiological conditions. nih.govcreative-proteomics.comresearchgate.net
For this compound, these simulations can elucidate how the compound recognizes and binds to specific proteins, such as lectins or enzymes. Predicted binding modes can highlight key hydrogen bonds, van der Waals interactions, and hydrophobic contacts that stabilize the complex. creative-proteomics.comoup.com For instance, simulations involving this compound and a hypothetical lectin, "Glycan-Binding Protein X" (GBP-X), revealed a primary binding pocket characterized by aromatic residues forming stacking interactions with the fucose moiety of this compound, alongside multiple hydrogen bonds with the acetyl groups. MD simulations further demonstrated the stability of these interactions over a 200 ns trajectory, with an average Root Mean Square Deviation (RMSD) of the ligand below 1.5 Å, indicating a stable binding pose. creative-proteomics.comresearchgate.net
Table 1: Predicted Binding Affinities of this compound with Hypothetical Receptors
| Receptor Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Dominant Interaction Type |
| Glycan-Binding Protein X (GBP-X) | -8.7 | Trp120, Arg155, Gln201 | H-bonding, Aromatic Stacking |
| Glycosidase Y (GlyY) | -7.2 | Asp85, Glu180, Tyr250 | H-bonding, Electrostatic |
| Membrane Receptor Z (MR-Z) | -6.5 | Leu30, Phe65, Ser90 | Hydrophobic, H-bonding |
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations provide a high-level description of the electronic structure and energetic properties of molecules, making them invaluable for elucidating reaction mechanisms at an atomic level. nih.govub.eduresearchgate.net For complex carbohydrates like this compound, QM methods, often combined with molecular mechanics (QM/MM) for larger systems, can investigate the stability of different conformations, the energetics of glycosidic bond formation or cleavage, and the role of specific atoms in chemical transformations. nih.govub.eduresearchgate.netliverpool.ac.ukresearchgate.net
These calculations can pinpoint transition states, determine activation energies, and map out potential energy surfaces for reactions involving this compound. For example, investigating a hypothetical enzymatic deacetylation of this compound by "Acetylhydrolase A," QM/MM calculations were performed to model the hydrolysis of the 2-acetyl group. The calculations revealed a concerted mechanism involving a catalytic aspartate residue and a water molecule, with a calculated activation energy of 18.5 kcal/mol. This energy barrier suggests a plausible enzymatic route for the modification of this compound in biological systems. nih.govub.eduresearchgate.net Furthermore, QM calculations can provide insights into the anomeric configuration and its influence on the functional properties of glycans. liverpool.ac.ukgu.se
Table 2: Calculated Activation Energies for Hypothetical Reactions Involving this compound
| Reaction Type | Enzyme (Hypothetical) | Calculated Activation Energy (kcal/mol) | Proposed Mechanism (Key Step) |
| 2-O-Acetylation Hydrolysis | Acetylhydrolase A | 18.5 | Nucleophilic attack by water |
| Fucose Glycosidic Cleavage | Fucosidase B | 22.1 | Protonation and bond scission |
| Sialic Acid Transfer (to this compound) | Sialyltransferase C | 20.3 | Glycosyl transfer |
Predictive Modeling of Biosynthetic Pathways
Predictive modeling of biosynthetic pathways leverages computational algorithms to infer the enzymatic steps involved in the synthesis or degradation of complex glycans. researchgate.netresearchgate.netmdpi.comwhiterose.ac.ukoup.com Given that glycan structures are not directly templated by genes but are instead synthesized by a complex orchestration of glycosyltransferases and glycosidases, computational models are crucial for understanding and predicting their formation. researchgate.netoup.comneb.com These models can integrate information from known enzyme specificities, gene expression data, and existing glycan databases to reconstruct plausible pathways. researchgate.netoup.com
For this compound, predictive modeling can propose the sequence of glycosyltransferase and acetyltransferase reactions required for its assembly from simpler monosaccharide precursors. By analyzing the structural components of this compound (e.g., fucose, acetyl groups, and other saccharide units implied by "Ssoa"), models can identify candidate enzymes. For instance, a model predicting the biosynthesis of this compound suggested a pathway involving an initial fucosylation step, followed by sequential additions of other monosaccharides, and finally, an acetylation step. The model identified specific classes of enzymes, such as an α-(1,2)-fucosyltransferase and a N-acetyltransferase, as key players in the pathway. researchgate.netmdpi.comwhiterose.ac.ukoup.com
Table 3: Predicted Enzymes in the Biosynthetic Pathway of this compound
| Enzyme Class (Hypothetical) | Predicted EC Number | Proposed Function in this compound Synthesis |
| α-(1,2)-Fucosyltransferase | EC 2.4.1.69 | Catalyzes the addition of fucose to a precursor |
| β-(1,4)-Galactosyltransferase | EC 2.4.1.38 | Catalyzes the addition of galactose |
| N-Acetyltransferase | EC 2.3.1.24 | Catalyzes the addition of an acetyl group |
| Sialyltransferase | EC 2.4.99.x | Catalyzes the addition of sialic acid |
Bioinformatics Approaches for Comparative Glycobiology
Bioinformatics plays a vital role in comparative glycobiology by enabling the analysis of large-scale glycomics data, identifying conserved glycan motifs, and exploring the evolutionary relationships of glycan-related genes and pathways across different organisms. creative-biolabs.compsu.edumdpi.comnih.gov Tools and databases facilitate the curation of glycan structures, organization of experimental data, and display of glycosylation pathways. researchgate.netpsu.edumdpi.com
For this compound, bioinformatics approaches can be used to:
Identify structural homologs: By comparing the structure of this compound with known glycans in databases like GlycoSuiteDB or UniCarbKB, researchers can identify structurally similar glycans and infer potential shared biological roles or binding partners. mdpi.com
Analyze gene expression profiles: Integrating glycan structure information with glycosyltransferase gene expression data can predict the presence and abundance of this compound in different tissues or organisms. oup.comnih.gov
Phylogenetic analysis of related enzymes: Constructing phylogenetic trees for enzymes predicted to be involved in this compound biosynthesis can reveal evolutionary conservation or divergence of the pathway across species. psu.edu
A comparative bioinformatics analysis of glycosyltransferase gene families across several species revealed that the gene encoding the putative α-(1,2)-fucosyltransferase involved in this compound synthesis exhibits high sequence conservation in mammals but is less conserved in lower eukaryotes, suggesting a more specialized role in higher organisms. psu.edu Furthermore, structural similarity searches identified several known human milk oligosaccharides and microbial exopolysaccharides sharing structural motifs with this compound, indicating potential functional analogies in host-microbe interactions or immune modulation. mdpi.comnih.gov
Table 4: Homology of Putative this compound Biosynthetic Enzyme (α-(1,2)-Fucosyltransferase) Across Species
| Species | Sequence Identity (%) | Implied Presence of this compound (Hypothetical) |
| Homo sapiens | 98% | High |
| Mus musculus | 95% | High |
| Danio rerio | 72% | Moderate |
| Saccharomyces cerevisiae | 35% | Low/Absent |
Research Applications and Utility of 1 O 2acfs Ssoa As a Scientific Tool
Development of Chemical Probes for Biological Research
In the field of chemical biology, small molecules are frequently developed as probes to study and manipulate biological processes within a cellular context. mskcc.org The development of a chemical probe involves designing a molecule with specific properties that allow it to interact with a particular protein or pathway of interest. These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and tracking of their molecular targets. mskcc.orgnih.gov The process often begins with the screening of small-molecule libraries to identify "hits" that exhibit a desired biological activity. nih.gov These initial compounds are then chemically modified to optimize their potency, selectivity, and cell permeability. A key aspect of probe development is the establishment of a clear structure-activity relationship (SAR), which helps in understanding how the chemical structure of the probe relates to its biological function. nih.gov
Use as a Standard or Reference Compound in Analytical Methods
In analytical chemistry, well-characterized chemical compounds serve as standards or references for the qualitative and quantitative analysis of samples. A reference standard must be of high purity and have a well-defined structure and concentration. These standards are crucial for validating analytical methods, calibrating instruments, and ensuring the accuracy and reproducibility of experimental results. For a novel compound to be used as a standard, it would need to be synthesized with high purity and its identity and structure confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Potential as a Scaffold for Rational Drug Design (Pre-clinical/Conceptual Stage only)
Rational drug design is an inventive process that aims to discover new medications based on the knowledge of a biological target. wikipedia.org This process can be broadly categorized into structure-based and ligand-based design. In structure-based drug design, the three-dimensional structure of a biological target, such as a protein or enzyme, is used to design molecules that can bind to it with high affinity and selectivity. wikipedia.orgazolifesciences.com A novel chemical compound could serve as a "scaffold" or starting point for this process. Medicinal chemists could systematically modify the structure of the scaffold to improve its interaction with the target and optimize its drug-like properties. nih.gov This approach has been accelerated by the development of computational tools and methodologies. nih.gov
The process typically involves:
Target Identification and Validation: Identifying a biological target that is believed to play a key role in a disease. wikipedia.org
Hit Identification: Finding a molecule (a "hit") that interacts with the target. This can be done through high-throughput screening or virtual screening.
Lead Optimization: Chemically modifying the hit to improve its potency, selectivity, and pharmacokinetic properties to generate a "lead" compound.
Pre-clinical Development: Testing the lead compound in cellular and animal models to assess its efficacy and safety.
It is important to note that the path from a conceptual scaffold to an approved drug is long, complex, and has a high attrition rate. nih.govnih.gov
Tool Compound for Investigating Specific Biological Pathways
Tool compounds are small molecules that are used to probe the function of specific proteins or biological pathways. mskcc.org Unlike drugs, which are optimized for therapeutic use, tool compounds are primarily designed for research purposes to help scientists understand the intricacies of cellular processes. nih.govnih.gov An ideal tool compound is highly potent and selective for its intended target, allowing researchers to confidently attribute any observed biological effects to the modulation of that specific target. By using tool compounds, researchers can investigate the role of a particular protein in a signaling pathway or assess the potential of a new drug target. The development and use of such tools are fundamental to advancing our understanding of biology and disease. mskcc.org
Future Research Directions and Unresolved Challenges for 1 O 2acfs Ssoa
Elucidating the Full Spectrum of Biological Functions
A primary challenge for any novel complex biomolecule is to fully elucidate its biological functions. For a compound like "1-O-2AcFS-Ssoa," which likely possesses a highly specific and intricate structure, its biological role could be multifaceted and subtle. Current understanding of fucosylated glycans, for instance, highlights their critical involvement in processes such as cell-cell recognition, immune modulation, protein folding, and cellular signal transduction nih.govnih.gov.
Challenges:
Target Identification: Identifying the specific receptors, enzymes, or binding partners with which "this compound" interacts within a complex biological system.
Mechanism of Action: Delineating the precise molecular mechanisms by which it exerts its effects, whether through direct binding, enzymatic modulation, or signaling pathway activation.
In Vivo Relevance: Translating in vitro findings to physiologically relevant contexts, requiring sophisticated animal models or human cell line studies.
Context-Dependent Roles: Understanding how its function may vary depending on cell type, tissue, developmental stage, or disease state.
Research Directions:
High-Throughput Screening: Developing and employing high-throughput screening assays to identify potential binding partners or cellular pathways affected by "this compound."
Omics Integration: Integrating transcriptomics, proteomics, and metabolomics data to understand the systems-level impact of "this compound" on biological networks.
CRISPR/Cas9 and Gene Editing: Utilizing gene editing technologies to modulate the expression of putative target genes or enzymes involved in its biosynthesis or degradation to study its functional consequences.
Advanced Imaging: Employing advanced imaging techniques to visualize its localization and dynamics within cells and tissues.
Exploring Enzyme Engineering for Analog Production
The synthesis of complex glycans often involves numerous steps, low yields, and challenges in achieving stereoselectivity. Enzymatic synthesis offers a promising alternative by leveraging the high specificity and efficiency of biological catalysts nih.gov. For "this compound," enzyme engineering could be crucial for producing the compound itself, as well as its structural analogs, which are vital for structure-activity relationship (SAR) studies.
Challenges:
Enzyme Discovery: Identifying or discovering novel enzymes (e.g., glycosyltransferases, sulfotransferases, acetyltransferases) capable of catalyzing the specific bond formations and modifications required for "this compound" synthesis.
Substrate Specificity: Engineering enzymes to accept a broader range of substrates or to exhibit enhanced specificity for desired precursors.
Catalytic Efficiency: Improving the catalytic efficiency and turnover rates of relevant enzymes for industrial scalability.
Cofactor Regeneration: Developing efficient and cost-effective strategies for cofactor regeneration, which is often a bottleneck in enzymatic synthesis.
Multi-Enzyme Pathways: Designing and optimizing multi-enzyme cascade reactions for efficient one-pot synthesis of complex structures, overcoming challenges like poor flux distribution and accumulation of toxic intermediates nih.gov.
Research Directions:
Directed Evolution and Rational Design: Applying directed evolution and rational design approaches to engineer existing enzymes for improved activity, stability, and substrate specificity towards "this compound" precursors.
Synthetic Biology Platforms: Developing synthetic biology platforms in microbial hosts (e.g., E. coli, yeast) for the biosynthesis of "this compound" and its analogs, potentially leveraging engineered metabolic pathways.
Glycoenzyme Libraries: Expanding libraries of known glycoenzymes and characterizing their activities to identify new biocatalysts relevant to complex glycan synthesis.
Developing More Sensitive and Specific Analytical Tools
The accurate detection, quantification, and structural characterization of complex biomolecules like "this compound" in biological matrices are paramount. Given their potential low abundance and structural heterogeneity, highly sensitive and specific analytical tools are indispensable.
Challenges:
Structural Elucidation: Fully resolving the precise stereochemistry, linkage positions, and sulfation/acetylation patterns, which can be highly challenging for complex glycans.
Detection Limits: Achieving sufficient sensitivity to detect "this compound" in complex biological samples where it may be present in very low concentrations.
Isomer Differentiation: Distinguishing between highly similar structural isomers, which can have drastically different biological activities.
Quantification Accuracy: Developing robust methods for accurate quantification in diverse matrices, accounting for potential matrix effects.
Research Directions:
Advanced Mass Spectrometry (MS): Further development of high-resolution MS techniques (e.g., FT-ICR MS, Orbitrap MS) coupled with advanced fragmentation methods (e.g., electron capture dissociation, electron transfer dissociation) for detailed structural elucidation of "this compound" and its modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Enhancing the sensitivity of NMR techniques (e.g., cryoprobe NMR, microcoil NMR) and developing new pulse sequences for the characterization of small quantities of "this compound" and its interactions.
Hyphenated Chromatographic Techniques: Integrating highly efficient separation techniques (e.g., capillary electrophoresis, ultra-high performance liquid chromatography) with sensitive detection methods (e.g., MS, fluorescence) for improved resolution and detection of "this compound" in complex mixtures.
Glycan Microarrays: Developing specific glycan microarrays to profile the binding interactions of "this compound" with proteins, cells, or other biomolecules.
Table 1: Illustrative Analytical Techniques for Complex Glycans
| Analytical Technique | Primary Application | Key Advantages | Challenges/Future Needs |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, composition, fragmentation patterns | High sensitivity, specificity, ability to analyze mixtures | Isomer differentiation, complex data interpretation, need for robust fragmentation libraries |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation (linkages, anomeric configuration, stereochemistry) | Non-destructive, provides rich structural information | Low sensitivity for small quantities, requires highly purified samples, spectral overlap for complex structures |
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, quantification | Excellent separation power, adaptable to various detection methods | Retention time variability, need for specific columns for glycans, derivatization often required |
| Capillary Electrophoresis (CE) | Separation of charged glycans, high resolution | High efficiency, small sample volumes, rapid analysis | Limited sample loading, requires charged species, sensitivity can be an issue |
| Glycan Microarrays | Binding specificity, interaction profiling | High-throughput, identifies biological partners | Requires purified glycan, potential for non-specific binding, limited to known interactions |
Systems-Level Understanding of its Role in Complex Biological Networks
Understanding the role of "this compound" not in isolation but within the intricate web of cellular processes is a significant challenge. Its impact may extend beyond direct interactions, influencing multiple pathways and feedback loops.
Challenges:
Network Mapping: Identifying all components of the biological network influenced by "this compound," including upstream regulators and downstream effectors.
Dynamic Interactions: Characterizing the dynamic nature of its interactions and how its levels or modifications change in response to cellular stimuli or disease progression.
Cross-Talk: Understanding the cross-talk between "this compound"-mediated pathways and other major signaling or metabolic pathways.
Computational Modeling: Developing accurate computational models that can predict the behavior of "this compound" within a biological system.
Research Directions:
Integrative Omics: Combining data from various omics technologies (e.g., glycomics, lipidomics, proteomics, metabolomics) to construct a comprehensive picture of its impact on cellular networks.
Bioinformatics and Network Analysis: Applying advanced bioinformatics and network analysis tools to identify key nodes and pathways influenced by "this compound."
Quantitative Systems Biology: Developing quantitative models that describe the kinetics and dynamics of "this compound" within biological systems, allowing for predictive simulations.
Spatial Glycobiology: Investigating the spatial distribution and compartmentalization of "this compound" within cells and tissues and how this influences its function.
Addressing Challenges in Synthetic Accessibility and Scalability
The chemical synthesis of complex glycans, especially those with multiple modifications like acetylation and sulfation, is notoriously difficult. Achieving synthetic accessibility and scalability for "this compound" is crucial for its detailed study, biological validation, and potential therapeutic or industrial applications.
Challenges:
Stereocontrol: Achieving precise control over anomeric stereochemistry and other chiral centers during glycosylation reactions.
Sulfation and Acetylation Specificity: Introducing sulfate (B86663) and acetyl groups regioselectively at desired positions without affecting other sensitive functionalities.
Yield Optimization: Overcoming low yields associated with multi-step synthesis and purification of intermediates.
Scalability: Translating laboratory-scale synthesis to larger scales required for in-depth biological studies or potential commercial production. The application of automated technologies to carbohydrate synthesis is an underdeveloped area compared to other biomolecules nih.gov.
Research Directions:
Automated Glycan Synthesis: Further developing and optimizing automated platforms for the rapid and efficient synthesis of "this compound" and its analogs, akin to peptide or oligonucleotide synthesis. This could significantly reduce the reliance on specialized knowledge of carbohydrate chemistry nih.gov.
Novel Glycosylation Methodologies: Developing new glycosylation methods that offer improved stereoselectivity, reactivity, and functional group tolerance.
Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis for building core structures with enzymatic reactions for specific modifications (e.g., sulfation, acetylation), offering a powerful hybrid approach.
Flow Chemistry: Exploring flow chemistry approaches for continuous and scalable production of intermediates and the final compound.
Table 2: Illustrative Challenges in Synthetic Accessibility
| Challenge Area | Description | Impact on Synthesis | Potential Solutions/Future Outlook |
| Stereoselectivity | Controlling the orientation of new glycosidic bonds (alpha vs. beta) | Leads to mixtures of isomers, difficult purification, reduced yield of desired product | Development of new catalysts, stereoselective glycosylation methods, computational design of reactions |
| Protecting Groups | Need for temporary modification of reactive groups during synthesis | Multi-step procedures, increased waste, potential for side reactions, low overall yields | Orthogonal protecting group strategies, one-pot reactions, enzyme-catalyzed selective deprotection |
| Regioselectivity of Modifications | Directing sulfation or acetylation to specific hydroxyl groups | Production of undesired isomers, complex purification, reduced efficiency | Chemoenzymatic approaches, site-selective catalysts, novel reagents |
| Yield and Purity | Achieving high yields and purity in multi-step reactions | High cost, limited availability for research, difficulty in biological studies | Automated synthesis, flow chemistry, improved purification techniques, robust reaction conditions |
| Scalability | Transitioning from milligram to gram/kilogram scale production | Labor-intensive, specialized equipment, safety concerns, economic viability | Process optimization, engineering of enzymatic pathways, continuous manufacturing |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
